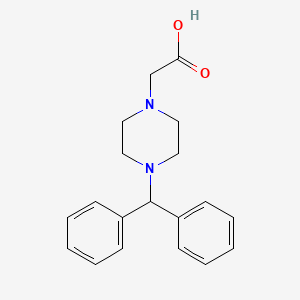

(4-Benzhydryl-piperazin-1-yl)-acetic acid

説明

The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazine derivatives have been studied for various applications, including as corrosion inhibitors and potential anti-cancer agents .

Synthesis Analysis

While specific synthesis information for “(4-Benzhydryl-piperazin-1-yl)-acetic acid” is not available, benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activity .Molecular Structure Analysis

The molecular structure of benzhydryl piperazine derivatives has been studied using various spectral studies like FT-IR, 1H NMR, 13C NMR .Chemical Reactions Analysis

Benzhydryl piperazine derivatives have been studied for their corrosion inhibition effects. The addition of the inhibitor controls the oxidation of the copper on the brass metal .科学的研究の応用

Anti-Cancer Activity

The compound has been used in the synthesis of potent Histone Deacetylase (HDAC) inhibitors, which have shown promising anti-cancer activity . HDAC inhibitors are being explored as a rational strategy to develop safer anti-cancer drugs compared to non-selective HDAC inhibitors . The compound, with 1-benzhydryl piperazine as a surface recognition group, has been identified as a selective HDAC6 inhibitor with nanomolar IC50 values .

Anti-Convulsant Activity

The compound has been synthesized and screened for its anticonvulsant and neurotoxic activity . A series of derivatives of the compound were examined in the maximal electroshock-induced seizures (MES) test, a common method for screening potential anticonvulsant drugs . One of the synthesized compounds, 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f), was found to be active in the MES screen .

Neurotoxicity Studies

In addition to its anticonvulsant activity, the compound has been studied for its neurotoxic effects . The neurotoxicity was assessed using the rotarod method, a test used to evaluate the motor coordination and balance of rodents .

作用機序

Target of Action

Related compounds have shown inhibitory activity against 5-lipoxygenase , suggesting that this compound may also interact with similar targets.

Biochemical Pathways

Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also affect neuronal signaling pathways.

Pharmacokinetics

The compound’s predicted properties such as melting point (22154° C), boiling point (~5339° C at 760 mmHg), and density (~11 g/cm^3) suggest that it may have good bioavailability .

Result of Action

Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also have similar effects.

特性

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKSFFKKEWTLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Benzhydryl-piperazin-1-yl)-acetic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)